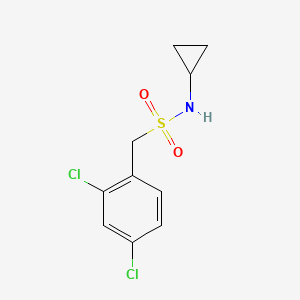![molecular formula C19H16N2OS B4582580 3-[(4-anilinophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4582580.png)
3-[(4-anilinophenyl)amino]-1-(2-thienyl)-2-propen-1-one
Overview
Description
3-[(4-anilinophenyl)amino]-1-(2-thienyl)-2-propen-1-one, commonly known as ATP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The unique chemical structure of ATP makes it an attractive target for drug discovery and development.
Scientific Research Applications
Anticancer Activity and DNA Binding
A study explored the synthesis, photochemical synthesis, cytostatic evaluation, 3D-derived QSAR analysis, and DNA-binding properties of anilides and quinolones derived from benzothiophene and thienothiophene series. These compounds showed significant anticancer activity, with some exhibiting submicromolar IC50 concentrations. QSAR analysis highlighted the importance of solubility, metabolic stability, and the ability to be ionized at physiological pH as factors positively correlated with anticancer activity. Furthermore, compounds demonstrated DNA binding propensity, indicating a potential mechanism of action involving interaction with DNA (Aleksić et al., 2014).
Corrosion Inhibition
Another study focused on the synthesis of a thiophene Schiff base compound and its effectiveness as a corrosion inhibitor for mild steel in acidic solutions. The compound exhibited excellent inhibition efficiency, increasing with the concentration. Adsorption of this compound on the mild steel surface followed Langmuir's isotherm, demonstrating its potential in corrosion protection (Daoud et al., 2014).
Molecular Materials for Electroluminescence
Research into novel amorphous molecular materials with bipolar character for electroluminescence has led to the development of color-tunable emitting materials. These compounds exhibit intense fluorescence emission, reversible electrochemical behavior, and form stable amorphous glasses with high glass-transition temperatures. Their application in organic electroluminescent (EL) devices has demonstrated potential for emitting multicolor light, including white, highlighting their role in advancing EL technology (Doi et al., 2003).
Synthesis via Aryl C–H Activation
A study presented the synthesis of chiral 3-(2'-imidazolinyl)anilines and their conversion into unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes through aryl C–H activation. These complexes were characterized and demonstrated potential in asymmetric addition reactions, showcasing innovative approaches in the field of organometallic chemistry (Yang et al., 2011).
Catalytic Activities and Material Science
Further research has investigated the catalytic properties and material applications of related compounds, including their roles in organic synthesis, polymerization processes, and the development of conducting materials. These studies highlight the versatility of such compounds in catalysis and materials science, offering new pathways for the synthesis of polymers and the design of functional materials (Dias et al., 2006).
properties
IUPAC Name |
(E)-3-(4-anilinoanilino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c22-18(19-7-4-14-23-19)12-13-20-15-8-10-17(11-9-15)21-16-5-2-1-3-6-16/h1-14,20-21H/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCMGPPQPQFVRT-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC=CC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N/C=C/C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4582510.png)

![N-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]acetamide](/img/structure/B4582529.png)
![methyl 4-cyano-5-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B4582534.png)
![methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4582535.png)
![3-{5-[(3-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B4582539.png)
![8-allyl-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4582547.png)
![(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B4582565.png)
![N-(2,4-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4582572.png)
![ethyl [(5-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B4582581.png)
![diethyl 3-methyl-5-({[(2-thienylmethyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4582582.png)
![5-[(5-nitro-2-thienyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582585.png)
![N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B4582590.png)
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one](/img/structure/B4582597.png)